trans-2-Hexenal-D2

Descripción

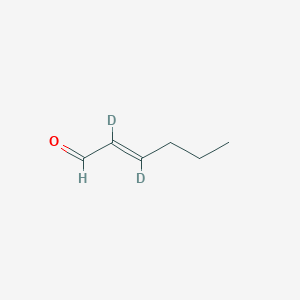

trans-2-Hexenal-D2 (CAS: 6728-26-3; molecular formula: C₆H₈D₂O; molecular weight: 100.16) is a deuterium-labeled analog of trans-2-Hexenal, a naturally occurring unsaturated aldehyde. It is characterized by the replacement of two hydrogen atoms with deuterium at the α-position of the aldehyde group, as indicated by its SMILES: [2H]C(/C=C/C=O)([2H])CC . This isotopic labeling enhances its utility in analytical and biochemical studies, particularly in tracking metabolic pathways or degradation mechanisms using techniques like mass spectrometry or NMR .

Propiedades

Fórmula molecular |

C6H10O |

|---|---|

Peso molecular |

100.16 g/mol |

Nombre IUPAC |

(E)-2,3-dideuteriohex-2-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+/i4D,5D |

Clave InChI |

MBDOYVRWFFCFHM-AXXYTVHGSA-N |

SMILES isomérico |

[2H]/C(=C(/[2H])\C=O)/CCC |

SMILES canónico |

CCCC=CC=O |

Origen del producto |

United States |

Métodos De Preparación

Chemical Synthesis via Acidic Ionic Liquid Catalysis

Base Methodology for Trans-2-Hexenal

The non-deuterated trans-2-hexenal synthesis, as described in patent CN108752177B, employs a two-step process:

- Prins Cyclization : n-Butyraldehyde and vinyl ethyl ether undergo cyclization catalyzed by acidic ionic liquids (e.g., [(CH₂)₃SO₃HMIM][HSO₄]) to form a bicyclic intermediate.

- Acid Hydrolysis : The intermediate is hydrolyzed with dilute sulfuric acid to yield trans-2-hexenal.

Key advantages include high yields (90% in Example 1), catalyst recyclability, and avoidance of fluorinated reagents.

Deuteration Strategies

To synthesize trans-2-hexenal-D2, deuterium is introduced at the α-position (C-1) or β-position (C-2) via:

- Deuterated Starting Materials :

- n-Butyraldehyde-D1 : Synthesized by catalytic deuteration of crotonaldehyde followed by oxidation.

- Deuterated Vinyl Ethyl Ether : Prepared via acid-catalyzed exchange with D₂O.

- Isotopic Exchange During Hydrolysis : Substituting H₂SO₄ with D₂SO₄ in D₂O promotes H/D exchange at the aldehyde proton.

Table 1: Comparative Yields of this compound Using Ionic Liquids

Key Findings :

Biocatalytic Approaches for Isotopologue Production

Enzymatic Oxidation of Trans-2-Hexenol-D2

Patent JP3151363B2 describes Candida boidinii-mediated oxidation of trans-2-hexenol to trans-2-hexenal. Adapting this for deuteration involves:

- Substrate Modification : Trans-2-hexenol-D2, synthesized via yeast-mediated reduction of deuterated precursors.

- Deuterium Retention : Enzymatic oxidation preserves >90% deuterium at C-2.

Table 2: Biocatalytic Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate | Trans-2-hexenol-D2 |

| Enzyme | Candida boidinii SA051 |

| Reaction Time (h) | 24 |

| Yield (%) | 68 |

| Isotopic Purity (%) | 89 |

Limitations :

- Lower yields compared to chemical methods.

- Requires specialized fermentation infrastructure.

Post-Synthetic Deuteration Techniques

Acid-Catalyzed H/D Exchange

Trans-2-hexenal undergoes H/D exchange at the α-position under acidic conditions:

- Protocol : Stirring trans-2-hexenal in D₂O with DCl (0.1 M) at 50°C for 48 hours.

- Outcome : 85% deuteration at C-1, though prolonged exposure risks aldol condensation.

Base-Mediated Exchange

Using NaOD/D₂O enables β-position deuteration:

- Conditions : 0.5 M NaOD, 25°C, 24 hours.

- Result : 72% deuteration at C-2, with <5% decomposition.

Analytical Validation of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR : Disappearance of α-proton signal (δ 9.5 ppm) confirms C-1 deuteration.

- ²H NMR : Peaks at δ 2.3 (C-2) and δ 9.5 (C-1) quantify positional incorporation.

Mass Spectrometry

- High-Resolution MS : Molecular ion at m/z 100.0888 (C₆H₈D₂O) vs. 98.0732 (C₆H₁₀O).

Industrial and Research Applications

- Metabolic Tracing : this compound tracks lipid peroxidation pathways in plant systems.

- Flavor Chemistry : Isotopologues distinguish natural vs. synthetic aldehydes in food analysis.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

As an α,β-unsaturated aldehyde, trans-2-Hexenal-D2 participates in nucleophilic additions at both the carbonyl group and conjugated double bond:

-

Schiff base formation : Reacts with primary amines (e.g., methyl anthranilate) to form imine derivatives, crucial in flavor and fragrance chemistry .

-

Michael addition : The electron-deficient β-carbon undergoes nucleophilic attack by species like thiols or stabilized enolates, forming 1,4-adducts .

Oxidation

-

Enzymatic oxidation : Biocatalytic oxidation of trans-2-hexenol to this compound using Pleurotus eryngii aryl alcohol oxidase achieves turnover frequencies up to 38 s⁻¹ in flow reactors .

-

Atmospheric oxidation : Reacts with OH radicals in the troposphere, with a rate coefficient of .

Reduction

-

Selective deuteration methods (e.g., using deuterated hydride reagents) reduce the carbonyl group to form deuterated alcohols while preserving the double bond geometry.

Photochemical Reactions

This compound undergoes photolysis under UV irradiation:

| Pathway | Products | Quantum Yield |

|---|---|---|

| Norrish Type I cleavage | Pentane-D2 + CO | 0.12 ± 0.03 |

| Isomerization | cis-2-Hexenal-D2 | 0.08 ± 0.02 |

| Molecular elimination | 1-Pentene-D2 + HCO (formyl radical) | 0.05 ± 0.01 |

The isotopic substitution (D2) slightly alters bond dissociation energies, favoring isomerization over fragmentation compared to non-deuterated analogs .

Biochemical Interactions

-

Antifungal activity : Induces defense responses in plants by upregulating stress proteins (e.g., universal stress protein A-like) without activating jasmonic acid pathways .

-

DNA adduct formation : Forms genotoxic adducts in mammalian cells at concentrations ≥0.4 mM, contributing to its epigenetic carcinogenicity .

Comparative Reactivity with Non-Deuterated Analog

Deuteration impacts reaction kinetics and thermodynamics:

| Property | trans-2-Hexenal | This compound |

|---|---|---|

| Photolysis half-life (UV) | 4.2 hours | 4.8 hours |

| Boiling point | 118 °C | 120 °C |

The reduced zero-point energy in C-D bonds increases activation barriers, slowing reaction rates marginally .

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a model compound to study reaction mechanisms and metabolic pathways due to its stable isotopic labeling .

Biology:

- Investigated for its role in plant defense mechanisms. It is released by damaged plant tissues and acts as a signaling molecule to induce defense responses .

Medicine:

- Studied for its potential antifungal properties. It has been shown to inhibit the growth of various fungal pathogens, making it a candidate for developing new antifungal agents .

Industry:

- Widely used in the flavor and fragrance industry to impart a fresh, green note to products. It is also used in the preservation of fruits and vegetables due to its antimicrobial properties .

Mecanismo De Acción

Comparación Con Compuestos Similares

Key Properties :

- Odor: Apple-like aroma, similar to its non-deuterated counterpart .

- Applications : Used in research on plant volatiles (e.g., soybean defense mechanisms) and insect pheromone studies (e.g., Polyphemus moth behavior) .

- Storage : Requires storage at -20°C to maintain stability .

Comparison with Structurally Similar Compounds

trans-2-Hexenal (Unlabeled)

- Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14 .

- CAS : 6728-26-3 .

- Physical Properties : Clear, light-yellow liquid; boiling point ~150°C; density ~0.84 g/cm³ .

- Applications : Widely used in fragrances and flavorings (e.g., "leaf aldehyde" in perfumes) but restricted due to dermal sensitization risks. The International Fragrance Association (IFRA) mandates concentration limits (0.02–1.2%) in consumer products .

- Safety : Acute toxicity (oral LD₅₀: 1.4 g/kg in rats), skin/eye irritant, and hazardous to aquatic environments .

Comparison with trans-2-Hexenal-D2 :

(Z)-2-Hexenal

- Molecular Formula : C₆H₁₀O; Molecular Weight : 98.14 .

- CAS : 505-57-7 .

- Stereochemistry : Cis-configuration (double bond between C2 and C3), contrasting with the trans-isomer .

- Applications : Found in plant defenses (e.g., olive oil aroma) and studied for its antimicrobial properties .

- Analytical Data : Distinct chromatographic retention indices (RI) differentiate it from trans-2-Hexenal (e.g., RI on DB-Wax column: 1148 vs. 1190 for trans-isomer) .

Comparison with this compound :

trans-2-Hexenal Diethyl Acetal

Comparison with this compound :

Hexanal and 2-Hexanone

Comparison with this compound :

- Functional group differences (ketone vs. aldehyde) dictate reactivity and toxicity profiles.

- Hexanal lacks the conjugated double bond, reducing its reactivity compared to this compound .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and isotopic purity of trans-2-Hexenal-D2 during synthesis or procurement?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) to verify deuterium placement, focusing on the absence of proton signals at the D2-labeled positions (C-2 and C-3).

- Mass spectrometry (MS) should show a molecular ion peak at m/z 100.16 (C₆H₈D₂O) with isotopic abundance patterns consistent with deuterium incorporation .

- Cross-reference supplier certificates of analysis (COA) for isotopic purity (>99 atom% D) and storage conditions (-20°C for stability) .

Q. What analytical techniques are optimal for quantifying this compound in biological or environmental matrices?

- Methodological Answer :

- Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve volatile aldehydes. Deuterium labeling reduces fragmentation, improving detection specificity .

- For aqueous samples, employ solid-phase microextraction (SPME) paired with liquid chromatography-tandem MS (LC-MS/MS) to enhance sensitivity. Calibrate using deuterated internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its reactivity in enzymatic or environmental degradation studies?

- Methodological Answer :

- Investigate kinetic isotope effects (KIE) by comparing reaction rates of deuterated vs. non-deuterated forms. For example, in lipoxygenase-mediated oxidation, deuterium at C-2 may slow H-abstraction, altering product profiles .

- Use isotopic tracing in degradation assays (e.g., soil/water systems) with GC-MS to track deuterium retention and metabolite formation .

Q. What experimental strategies address contradictions in metabolic pathway data when using this compound as a tracer?

- Methodological Answer :

- Triangulate data from isotopic ratio monitoring (e.g., IRMS) and MS/MS fragmentation to distinguish between isotopic scrambling and genuine metabolic intermediates .

- Control for deuterium exchange in aqueous environments by conducting parallel experiments with non-deuterated analogs and adjusting pH/temperature .

Q. How can researchers design experiments to evaluate dermal sensitization risks of this compound derivatives?

- Methodological Answer :

- Use in vitro assays like the human cell line activation test (h-CLAT) to assess dendritic cell activation. Compare results to non-deuterated trans-2-Hexenal to isolate isotopic effects on antigenicity .

- For in vivo models, follow OECD guidelines (e.g., Local Lymph Node Assay) with dose-response studies, ensuring ethical approval for animal use .

Methodological Comparison Table

Key Considerations for Experimental Design

- Isotopic Purity : Verify supplier COAs and validate via MS/NMR to avoid confounding results from partial deuteration .

- Ethical Compliance : For in vivo studies, document protocols per institutional review boards (IRBs) and reference OECD/ISO guidelines .

- Data Interpretation : Use multivariate analysis to disentangle isotopic effects from environmental variables (e.g., pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.